molecular formula C22H16N2O5 B11114819 4-hydroxy-3-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoic acid

4-hydroxy-3-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoic acid

Cat. No.: B11114819
M. Wt: 388.4 g/mol
InChI Key: ZPGPUFIPXTUXTM-UHFFFAOYSA-N
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Description

4-HYDROXY-3-({[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)BENZOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with hydroxy, methoxy, and benzoxazolyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-3-({[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)BENZOIC ACID typically involves a multi-step process. One common method involves the reaction of 4,4’-diaminodiphenyl ether with o-vanillin in methanol at room temperature. This reaction produces an orange precipitate, which is then filtered and washed with methanol to yield the pure imine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-3-({[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield benzoquinones, while reduction of the imine group can produce amines.

Scientific Research Applications

4-HYDROXY-3-({[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-HYDROXY-3-({[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)BENZOIC ACID involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with proteins, while the benzoxazolyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-HYDROXY-3-({[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)BENZOIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H16N2O5

Molecular Weight

388.4 g/mol

IUPAC Name

4-hydroxy-3-[[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]iminomethyl]benzoic acid

InChI

InChI=1S/C22H16N2O5/c1-28-17-4-2-3-13(10-17)21-24-18-11-16(6-8-20(18)29-21)23-12-15-9-14(22(26)27)5-7-19(15)25/h2-12,25H,1H3,(H,26,27)

InChI Key

ZPGPUFIPXTUXTM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C=CC(=C4)C(=O)O)O

Origin of Product

United States

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